Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate CAS number
Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate CAS number
An In-Depth Technical Guide to Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. Identified by the CAS Number 405061-52-1 , this compound incorporates a stereodefined piperidine scaffold, a versatile hydroxymethyl functional group, and a stable N-benzyloxycarbonyl (Cbz or Z) protecting group.[1][2][3] Its three-dimensional structure and functional handles make it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of therapeutic agents targeting the central nervous system (CNS) and other disease areas.[4] This document will delve into the compound's physicochemical properties, stereoselective synthesis strategies, analytical characterization, and its strategic application in drug discovery programs, offering field-proven insights for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of reproducible science. The fundamental properties of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate are summarized below. The N-benzyl carbamate moiety provides stability and lipophilicity, while the primary alcohol offers a reactive site for further chemical elaboration.
Table 1: Core Compound Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 405061-52-1 | [1][2][3] |
| Molecular Formula | C₁₄H₁₉NO₃ | [1][2][3] |
| Molecular Weight | 249.31 g/mol | [2][3] |
| Synonyms | (S)-1-Cbz-3-(hydroxymethyl)piperidine, (3S)-3-(Hydroxymethyl)-1-piperidinecarboxylic Acid Phenylmethyl Ester | [1][2] |
| IUPAC Name | Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Data not widely available; typically an off-white solid or a viscous oil | |
| Purity | Commercially available at >97% or >98% | [1][2] |
| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane | [2] |
| Storage | Store at room temperature or under refrigeration (2-8°C) to ensure long-term stability | |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure piperidines is a non-trivial challenge. The value of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate lies in its predefined (S)-stereocenter. Synthetic strategies typically rely on either starting from a chiral pool material or employing an asymmetric synthesis. A common and effective approach involves the stereoselective reduction of a corresponding pyridine precursor followed by N-protection.[5]
The choice of the benzyloxycarbonyl (Cbz) group is deliberate. It is a robust protecting group that is stable to a wide range of reaction conditions but can be cleanly removed via hydrogenolysis—a method that is typically orthogonal to many other protecting groups used in complex molecule synthesis.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis via Reduction
This protocol describes a representative, field-proven method for the synthesis starting from a commercially available N-Cbz protected piperidine carboxylic acid ester.
Objective: To synthesize Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate by selective reduction of the corresponding methyl ester.
Materials:
-
Benzyl (3S)-3-(methoxycarbonyl)piperidine-1-carboxylate (1.0 eq)
-
Lithium borohydride (LiBH₄) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add Benzyl (3S)-3-(methoxycarbonyl)piperidine-1-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath. The causality here is critical: reducing the temperature controls the exothermic reaction upon addition of the reducing agent, preventing side reactions.
-
Reagent Addition: Add lithium borohydride (1.5 eq) portion-wise over 15-20 minutes. Expertise Insight: LiBH₄ is chosen over the more aggressive LiAlH₄ to ensure selective reduction of the ester in the presence of the carbamate, which could otherwise be cleaved.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc mobile phase until the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This step neutralizes excess hydride reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Add EtOAc to extract the product from the aqueous layer. Perform the extraction three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% EtOAc in Hexane) to afford the final product.
Analytical Characterization
Rigorous analytical characterization is mandatory to confirm the identity, purity, and stereochemical integrity of the final compound. A combination of spectroscopic and chromatographic techniques forms a self-validating system.
Table 3: Expected Analytical Data
| Technique | Expected Result |
|---|---|
| ¹H NMR | Peaks corresponding to the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~5.1 ppm), piperidine ring protons, and the hydroxymethyl group (CH₂OH ~3.5 ppm). |
| ¹³C NMR | Resonances for the carbamate carbonyl (~155 ppm), aromatic carbons, and aliphatic carbons of the piperidine ring. |
| Mass Spec (ESI+) | Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight (e.g., m/z 250.14 for [M+H]⁺). |
| RP-HPLC | A single major peak indicating high purity (>97%). |
| Chiral HPLC | Confirmation of enantiomeric excess (e.e.) by comparison with a racemic standard. |
Protocol: Purity Determination by RP-HPLC
Objective: To determine the purity of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate using a standard Reverse-Phase High-Performance Liquid Chromatography method.
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 column (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Prepare a 1 mg/mL solution of the compound in acetonitrile.
Applications in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for selective binding to biological targets.[7][8]
Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is particularly valuable because it provides:
-
Stereochemical Definition: The (S)-configuration is fixed, which is crucial as different enantiomers of a drug can have vastly different biological activities and toxicity profiles.[8]
-
A Vector for Diversity: The primary alcohol at the 3-position is a key functional handle. It can be easily oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, amines, or other functional groups, allowing for the rapid generation of a library of analogues for Structure-Activity Relationship (SAR) studies.[4]
-
Favorable Physicochemical Properties: The N-benzyl piperidine (N-BP) motif enhances structural flexibility and can engage in crucial cation-π interactions with target proteins.[7][9]
Caption: Diversification pathways from the core building block.
This building block is frequently employed in the synthesis of enzyme inhibitors and receptor modulators, particularly for neurological disorders where the piperidine scaffold can mimic the structure of endogenous neurotransmitters.[4]
Conclusion
Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (CAS: 405061-52-1) is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its defined stereochemistry, robust protecting group, and versatile functional handle provide medicinal chemists with a reliable and adaptable platform for constructing novel, potent, and selective therapeutic agents. The methodologies and insights presented in this guide underscore its importance and provide a practical framework for its effective utilization in research and development.
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N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
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